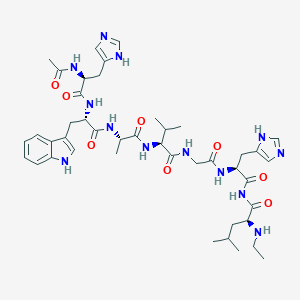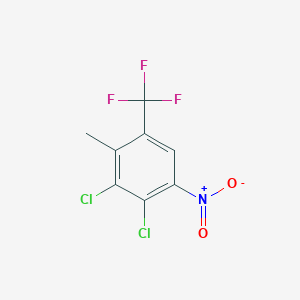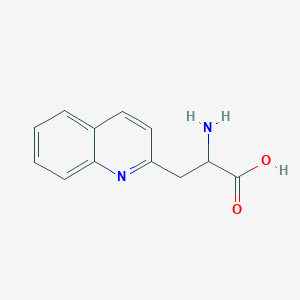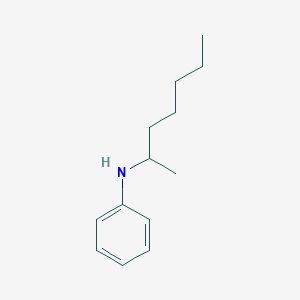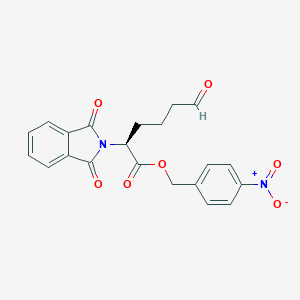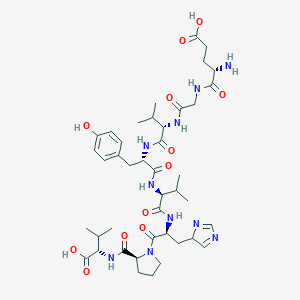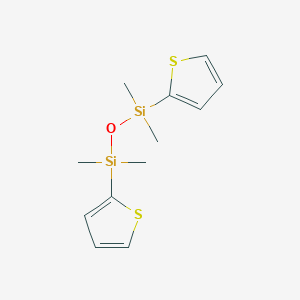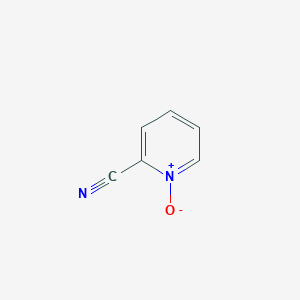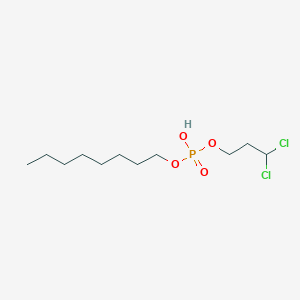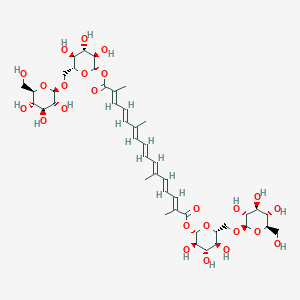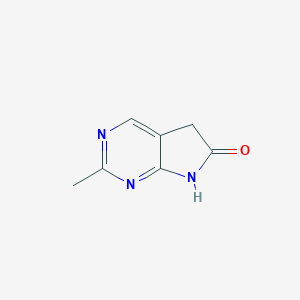![molecular formula C8H12F2 B039926 7,7-Difluoro-1-methylbicyclo[4.1.0]heptane CAS No. 123883-63-6](/img/structure/B39926.png)
7,7-Difluoro-1-methylbicyclo[4.1.0]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Difluoro-1-methylbicyclo[4.1.0]heptane, also known as DF-MBT, is a bicyclic compound that has been synthesized for various scientific research applications. The compound has shown potential as a tool for studying the effects of certain chemical structures on biological systems.
Scientific Research Applications
7,7-Difluoro-1-methylbicyclo[4.1.0]heptane has been used in various scientific research applications, including as a tool for studying the effects of certain chemical structures on biological systems. It has been used to investigate the mechanism of action of certain drugs and to explore the potential of new drug candidates. 7,7-Difluoro-1-methylbicyclo[4.1.0]heptane has also been used in the development of new materials for use in the electronics and semiconductor industries.
Mechanism of Action
The exact mechanism of action of 7,7-Difluoro-1-methylbicyclo[4.1.0]heptane is not fully understood. However, it is believed to act as a radical scavenger, which can help protect cells from oxidative damage. 7,7-Difluoro-1-methylbicyclo[4.1.0]heptane has also been shown to have anti-inflammatory properties, which may be related to its radical scavenging activity.
Biochemical and Physiological Effects:
7,7-Difluoro-1-methylbicyclo[4.1.0]heptane has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells. It has also been shown to improve mitochondrial function, which can help protect cells from damage. 7,7-Difluoro-1-methylbicyclo[4.1.0]heptane has also been shown to have neuroprotective effects, which may make it a potential candidate for the treatment of certain neurological disorders.
Advantages and Limitations for Lab Experiments
7,7-Difluoro-1-methylbicyclo[4.1.0]heptane has a number of advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively non-toxic, which makes it suitable for use in cell culture and animal studies. However, there are also limitations to using 7,7-Difluoro-1-methylbicyclo[4.1.0]heptane in lab experiments. Its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, its radical scavenging activity may interfere with certain assays, which can make it difficult to use in certain experiments.
Future Directions
There are a number of future directions for research involving 7,7-Difluoro-1-methylbicyclo[4.1.0]heptane. One potential area of research is the development of new drug candidates based on the structure of 7,7-Difluoro-1-methylbicyclo[4.1.0]heptane. Another potential area of research is the use of 7,7-Difluoro-1-methylbicyclo[4.1.0]heptane in the development of new materials for use in the electronics and semiconductor industries. Additionally, further research is needed to fully understand the mechanism of action of 7,7-Difluoro-1-methylbicyclo[4.1.0]heptane and to explore its potential as a tool for studying the effects of certain chemical structures on biological systems.
Synthesis Methods
7,7-Difluoro-1-methylbicyclo[4.1.0]heptane can be synthesized using a one-pot, three-step reaction starting with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and 1,3-cyclohexadiene. The reaction involves the addition of difluorocarbene to the cyclohexadiene, followed by oxidation with TEMPO to form the bicyclic compound. The final step involves the methylation of the nitrogen in the bicyclic ring using iodomethane.
properties
CAS RN |
123883-63-6 |
|---|---|
Molecular Formula |
C8H12F2 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
7,7-difluoro-1-methylbicyclo[4.1.0]heptane |
InChI |
InChI=1S/C8H12F2/c1-7-5-3-2-4-6(7)8(7,9)10/h6H,2-5H2,1H3 |
InChI Key |
BMQSIYVXHMOPFB-UHFFFAOYSA-N |
SMILES |
CC12CCCCC1C2(F)F |
Canonical SMILES |
CC12CCCCC1C2(F)F |
synonyms |
Bicyclo[4.1.0]heptane, 7,7-difluoro-1-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



